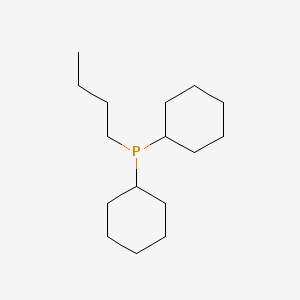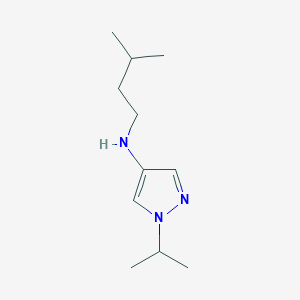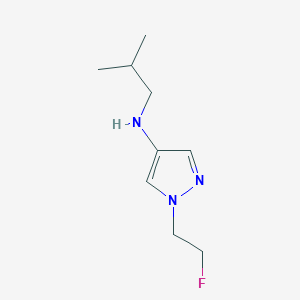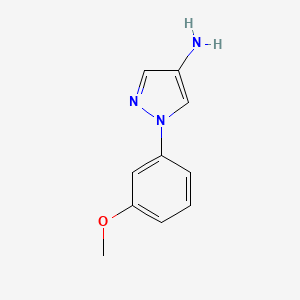
Butyldicyclohexylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Butyldicyclohexylphosphane can be synthesized through a reaction involving organic phosphoric acid and tert-butyl magnesium chloride, followed by a reaction with cyclohexyl borate. This process needs to be carried out under an inert atmosphere to prevent unwanted reactions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
化学反応の分析
Butyldicyclohexylphosphane participates in several types of organic chemical reactions, including:
Suzuki Coupling Reactions: Utilizes palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution Reactions: Involves the replacement of a leaving group by a nucleophile.
Olefin Cyclization Reactions: Forms cyclic compounds from olefins.
Common reagents used in these reactions include palladium catalysts, aryl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and substrates used.
科学的研究の応用
Butyldicyclohexylphosphane is widely used in scientific research due to its role as a ligand in catalytic reactions. Some of its applications include:
Biology and Medicine: While specific applications in biology and medicine are less common, its role in facilitating complex organic syntheses can indirectly support pharmaceutical research.
作用機序
The mechanism by which butyldicyclohexylphosphane exerts its effects is primarily through its function as a ligand. It coordinates with metal catalysts, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
類似化合物との比較
Butyldicyclohexylphosphane is unique due to its bulky tert-butyl and dicyclohexyl groups, which provide steric hindrance and electron-rich properties. Similar compounds include:
Triphenylphosphine: A less bulky phosphine ligand commonly used in similar catalytic reactions.
Tricyclohexylphosphine: Another bulky phosphine ligand with similar steric properties but different electronic characteristics.
These comparisons highlight the unique balance of steric and electronic properties that this compound offers, making it a valuable ligand in various catalytic processes.
特性
分子式 |
C16H31P |
|---|---|
分子量 |
254.39 g/mol |
IUPAC名 |
butyl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3 |
InChIキー |
HCBQMNULEUWRDD-UHFFFAOYSA-N |
正規SMILES |
CCCCP(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)

![3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737664.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737675.png)

![4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B11737682.png)
![2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737689.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737696.png)
![N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine](/img/structure/B11737697.png)
![1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737701.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737712.png)

![N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11737722.png)
![3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737727.png)
